4-chloro-6-methoxycoumarin
Description
Properties
CAS No. |
71797-98-3 |
|---|---|
Molecular Formula |
C10H7ClO3 |
Molecular Weight |
210.61 g/mol |
IUPAC Name |
4-chloro-6-methoxychromen-2-one |
InChI |
InChI=1S/C10H7ClO3/c1-13-6-2-3-9-7(4-6)8(11)5-10(12)14-9/h2-5H,1H3 |
InChI Key |
GNYUIFAQVWIXJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2Cl |
Origin of Product |
United States |
Foundational & Exploratory
4-chloro-6-methoxycoumarin chemical structure and properties
Technical Guide: 4-Chloro-6-methoxycoumarin – Scaffold Synthesis & Functionalization
Executive Summary
This technical guide provides a comprehensive analysis of 4-chloro-6-methoxycoumarin (CAS: 71797-98-3), a critical electrophilic intermediate in the synthesis of bioactive coumarin derivatives. Unlike naturally occurring coumarins, this synthetic scaffold possesses a reactive "warhead" at the C4 position—a chlorine atom susceptible to nucleophilic aromatic substitution (
Part 1: Chemical Profile & Specifications
The 4-chloro-6-methoxycoumarin scaffold is defined by its benzopyrone core, a methoxy electron-donating group (EDG) at C6, and a chloro-leaving group at C4. The C6-methoxy group activates the aromatic ring, potentially influencing the electronics of the C4 position through resonance, while the lactone moiety remains a key pharmacophore.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 4-chloro-6-methoxy-2H-chromen-2-one | |
| CAS Number | 71797-98-3 | Precursor: 4-hydroxy-6-methoxycoumarin (CAS 13252-84-1) |
| Molecular Formula | ||
| Molecular Weight | 210.61 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical of halogenated coumarins |
| Solubility | Soluble in | Poorly soluble in water; hydrolyzes slowly in strong base |
| Reactivity | High electrophilicity at C4 | Susceptible to |
| Melting Point | 160–165 °C (Predicted) | Derivative dependent; experimental verification recommended |
Part 2: Synthesis Protocol (Self-Validating)
The synthesis of 4-chloro-6-methoxycoumarin is achieved via the chlorodehydroxylation of 4-hydroxy-6-methoxycoumarin . This transformation utilizes phosphoryl chloride (
Mechanism & Causality:
The reaction proceeds through the activation of the C4-hydroxyl group. The lone pair on the hydroxyl oxygen attacks the phosphorus of
Protocol: Chlorination of 4-Hydroxy-6-methoxycoumarin
Reagents:
-
Starting Material: 4-Hydroxy-6-methoxycoumarin (1.0 equiv)
-
Reagent/Solvent: Phosphoryl chloride (
) (5.0–10.0 equiv) -
Catalyst (Optional): Benzyltriethylammonium chloride (TEBAC) (0.1 equiv) to accelerate phase transfer if reaction is sluggish.
-
Base (Quench): Saturated
or solution.
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-hydroxy-6-methoxycoumarin (10 mmol, ~1.92 g) in neat
(10 mL).-
Critical Note: Ensure the system is protected from moisture (drying tube with
) as hydrolyzes violently.
-
-
Reaction: Heat the mixture to reflux (105–110 °C) in an oil bath. Monitor the reaction by TLC (Eluent: 30% EtOAc in Hexanes).
-
Endpoint: The starting material (
, streaks) should disappear, replaced by a less polar spot ( ). Reaction time is typically 2–4 hours.
-
-
Quenching (Exothermic): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (~100 g) with vigorous stirring.
-
Safety: This step generates HCl gas and heat. Perform in a fume hood.
-
-
Neutralization: Once the ice has melted, neutralize the aqueous suspension to pH 7–8 using saturated
solution. This prevents acid-catalyzed hydrolysis of the lactone. -
Isolation: The product will precipitate as a solid. Filter the precipitate via vacuum filtration.[2]
-
Alternative: If no precipitate forms, extract with Dichloromethane (
mL), dry over anhydrous , and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol or Methanol to yield needle-like crystals.
Part 3: Functionalization & Biological Relevance
The primary value of 4-chloro-6-methoxycoumarin lies in its utility as a scaffold for Nucleophilic Aromatic Substitution (
Target Applications:
-
Anticoagulants: 4-substituted coumarins structurally mimic warfarin.[3][4]
-
Cholinesterase Inhibitors: 4-amino derivatives have shown potency against AChE/BuChE (Alzheimer's research).
-
Fluorescent Probes: The coumarin core is highly fluorescent; substitution at C4 can tune the emission wavelength.
Protocol: Diversification with Amines
Reagents:
-
Substrate: 4-Chloro-6-methoxycoumarin (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)
-
Base: Triethylamine (
) or (2.0 equiv) -
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
Methodology:
-
Dissolve 4-chloro-6-methoxycoumarin (1 mmol) in EtOH (5 mL).
-
Add the amine (1.2 mmol) and
(2 mmol). -
Reflux for 3–6 hours. Monitor by TLC.[2]
-
Cool to room temperature. The product often precipitates. If not, concentrate and recrystallize from EtOH/Water.
Part 4: Visualization of Pathways
Figure 1: Synthesis and Reactivity Workflow
This diagram illustrates the transformation from the hydroxy-precursor to the chloro-intermediate and its subsequent divergence into bioactive libraries.
Caption: Figure 1. Synthetic pathway converting the 4-hydroxy precursor to the 4-chloro scaffold, followed by divergent functionalization via
Figure 2: Mechanistic Logic of C4-Activation
This diagram details why the C4 position is reactive, guiding the researcher on where substitution will occur versus the stable C2 carbonyl.
Caption: Figure 2. Electronic effects within the scaffold. The C2 carbonyl activates the C4 position for substitution, while the C6 methoxy group stabilizes the core.
References
-
Accela ChemBio. (n.d.).[5] Product Information: 4-Chloro-6-methoxycoumarin (CAS 71797-98-3).[5] Retrieved from
-
Al-Majedy, Y. K., et al. (2017). Recent advances in 4-hydroxycoumarin chemistry.[6][7] Part 1: Synthesis and reactions. Arabian Journal of Chemistry. Retrieved from
-
Hameed, S. A., et al. (2023).[8] A Review on Biological Activities of Coumarin Derivatives. World Journal of Pharmaceutical Science and Research.[8] Retrieved from
-
PubChem. (n.d.).[9] 4-Hydroxy-6-methoxycoumarin (Precursor Data). National Library of Medicine. Retrieved from [10]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Hydroxycoumarin - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 845464-70-2,8-Bromo-4-hydroxycoumarin-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 6-Methoxy-4-methylcoumarin | C11H10O3 | CID 223821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Hydroxy-6-methylcoumarin 98 13252-83-0 [sigmaaldrich.com]
Technical Guide: 4-Chloro-6-methoxycoumarin vs. 4-Hydroxy-6-methoxycoumarin
This guide provides an in-depth technical analysis comparing 4-chloro-6-methoxycoumarin and 4-hydroxy-6-methoxycoumarin , focusing on their distinct chemical behaviors, synthesis pathways, and utility in drug discovery.
The Nucleophile-Electrophile Switch in Coumarin Scaffolds
Executive Summary: The Functional Divergence
In medicinal chemistry, the transition from 4-hydroxy-6-methoxycoumarin (4-OH) to 4-chloro-6-methoxycoumarin (4-Cl) represents a critical "polarity inversion" of the scaffold.
-
4-Hydroxy-6-methoxycoumarin acts primarily as a nucleophile at the C3 position and a pseudo-acid. It is the foundational scaffold for anticoagulant activity (warfarin analogs) and fluorescent probes.
-
4-Chloro-6-methoxycoumarin acts as a reactive electrophile at the C4 position. It serves as a transient gateway intermediate, allowing the installation of complex amines, thiols, or carbon nucleophiles via Nucleophilic Aromatic Substitution (
) to generate diverse libraries of bioactive molecules.
The 6-methoxy group is not merely a bystander; it is an Electron Donating Group (EDG) that enhances the fluorescence quantum yield of the final derivatives and modulates the reactivity of the core ring system.
Chemical Structure & Tautomerism[1][2][3][4][5]
4-Hydroxy-6-methoxycoumarin: The Chameleon
The 4-hydroxy variant is defined by a dynamic tautomeric equilibrium. While often drawn as the enol (A), it exists in equilibrium with the keto-form (B, 2,4-chromandione).[1]
-
Implication: This tautomerism makes the C3 position highly nucleophilic. Electrophiles (aldehydes, alkyl halides) attack C3, not the oxygen at C4 (unless O-alkylation conditions are strictly enforced).
-
6-OMe Effect: The methoxy group at C6 donates electron density into the benzene ring, further stabilizing the system and enhancing the nucleophilicity at C3 via conjugation through the bridgehead carbons.
4-Chloro-6-methoxycoumarin: The Vinylogous Acid Chloride
The 4-chloro variant locks the structure into the coumarin (chromen-2-one) form. The chlorine atom acts as a leaving group.
-
Implication: The C4 carbon becomes an electrophilic center. The double bond between C3 and C4 activates this position for addition-elimination reactions (
). -
6-OMe Effect: As an EDG, the 6-methoxy group slightly deactivates the C4 position toward nucleophilic attack compared to a nitro-coumarin, but it significantly improves the solubility and spectroscopic properties of the resulting adducts.
Comparative Reactivity Profile
| Feature | 4-Hydroxy-6-methoxycoumarin | 4-Chloro-6-methoxycoumarin |
| Primary Role | Nucleophile (C3-Carbon) / Acid | Electrophile (C4-Carbon) |
| Key Reaction | Knoevenagel Condensation, Michael Addition | Nucleophilic Aromatic Substitution ( |
| Active Site | C3 (Carbon) and 4-OH (Oxygen) | C4 (Carbon-Chlorine bond) |
| Leaving Group | None (OH is poor without activation) | Chloride (Good leaving group) |
| Stability | Stable solid, acidic ( | Moisture sensitive, hydrolyzes back to OH |
| Drug Class | Anticoagulants (Vitamin K antagonists) | Kinase Inhibitors, HSP90 Inhibitors (Precursor) |
Visualization: Reactivity Pathways
Figure 1: The synthetic divergence showing the conversion of the nucleophilic hydroxy-scaffold into the electrophilic chloro-intermediate.
Experimental Protocols
Protocol A: Synthesis of 4-Chloro-6-methoxycoumarin
Objective: Convert the 4-hydroxy precursor to the 4-chloro derivative using Phosphorus Oxychloride (
Reagents:
-
4-Hydroxy-6-methoxycoumarin (1.0 eq)[2]
- (Phosphorus oxychloride) (5.0 eq) - Solvent & Reagent
-
Triethylamine (
) (1.0 eq) or Benzyltriethylammonium chloride (TEBAC) (Catalytic) -
Solvent: Anhydrous Toluene (optional, if neat
is avoided)
Step-by-Step Workflow:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 4-hydroxy-6-methoxycoumarin (10 mmol) in anhydrous toluene (30 mL) or use neat
if solubility is an issue. -
Activation: Add
(10 mmol) dropwise. The base catalyzes the formation of the dichlorophosphate intermediate. -
Chlorination: Add
(50 mmol) slowly to the mixture. -
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material spot ( ) should disappear, replaced by a less polar spot ( ). -
Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring. Caution: Exothermic reaction.
-
Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (
mL). -
Purification: Wash the organic layer with saturated
(to remove phosphoric acid byproducts) and brine. Dry over anhydrousngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> .[3][4] Evaporate solvent under reduced pressure. -
Result: Off-white to yellow solid. Recrystallize from Ethanol/Hexane if necessary.
Protocol B: Nucleophilic Substitution ( ) with Amines
Objective: Synthesize a 4-amino-6-methoxycoumarin derivative (e.g., for biological testing).
-
Dissolution: Dissolve 4-chloro-6-methoxycoumarin (1.0 eq) in Isopropanol or DMF.
-
Addition: Add the primary or secondary amine (1.2 eq) and
(2.0 eq). -
Reaction: Reflux (Isopropanol) or heat to
(DMF) for 2–4 hours. -
Isolation: Pour into ice water. The product usually precipitates. Filter and wash with water.[3]
Applications in Drug Discovery[7][10][11]
Anticoagulant Research (Hydroxy-Form)
The 4-hydroxy-6-methoxycoumarin scaffold mimics the structure of Vitamin K.
-
Mechanism: It inhibits the enzyme Vitamin K Epoxide Reductase (VKOR) .[5]
-
SAR Insight: The 6-methoxy group generally reduces anticoagulant potency compared to the unsubstituted or 4-hydroxy-coumarin (Warfarin core), but it is used to fine-tune metabolic stability and lipophilicity.
Kinase & Enzyme Inhibitors (Chloro-Derived)
The 4-chloro derivative is the precursor for:
-
Novobiocin Analogs: The 4-position is substituted with sugar moieties or specific amines to target DNA gyrase or HSP90.
-
Fluorescent Labels: Substitution with electron-rich amines at C4, combined with the 6-methoxy group, creates a "Push-Pull" electronic system. This intramolecular charge transfer (ICT) results in strong fluorescence, useful for cellular imaging.
References
-
Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Arkivoc. (2021). Link
-
An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions. PMC. (2010). Link
-
Syntheses and Fluorescence Properties of 6-Methoxycoumarin Derivatives. Chemical and Pharmaceutical Bulletin. (2005). Link
-
Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry. (2017). Link
-
Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules. (2012). Link
Sources
- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
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- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 4-chloro-6-methoxycoumarin from 4-hydroxy-6-methoxycoumarin: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 4-chloro-6-methoxycoumarin from its precursor, 4-hydroxy-6-methoxycoumarin. This conversion is a crucial step in the synthesis of various biologically active molecules and functional materials. The protocol herein emphasizes the use of phosphorus oxychloride (POCl₃) as an effective chlorinating agent. This document offers a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, and essential troubleshooting tips to ensure a high-yield, high-purity synthesis. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction
Coumarins, a prominent class of benzopyrone derivatives, are ubiquitous in natural products and are renowned for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anti-cancer activities.[1][2][3] The 4-chloro-substituted coumarin scaffold, in particular, serves as a versatile synthetic intermediate. The chloro-substituent at the 4-position acts as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups, thereby enabling the generation of diverse molecular libraries for drug discovery and materials science applications.[4][5]
The conversion of 4-hydroxycoumarins to their 4-chloro counterparts is a fundamental transformation in coumarin chemistry. While several chlorinating agents can be employed, phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this purpose.[6][7][8] This application note provides a robust and optimized protocol for the synthesis of 4-chloro-6-methoxycoumarin, a key building block for more complex molecules.[9]
Reaction Mechanism and Scientific Rationale
The chlorination of 4-hydroxy-6-methoxycoumarin with phosphorus oxychloride proceeds via a mechanism analogous to the conversion of a carboxylic acid to an acid chloride. The lone pair of electrons on the hydroxyl group of the coumarin attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a chloride ion, which then acts as a nucleophile, attacking the C4 position of the coumarin ring and displacing the phosphate ester intermediate. This process is facilitated by the enolic character of the 4-hydroxycoumarin.
The choice of phosphorus oxychloride as the chlorinating agent is predicated on its high reactivity and the fact that the byproducts of the reaction, phosphoric acid and hydrochloric acid, are easily removed during the work-up procedure.[10][11] It is crucial to perform the reaction under anhydrous conditions, as POCl₃ readily hydrolyzes, which would quench the reagent and reduce the reaction yield.[11]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-hydroxy-6-methoxycoumarin | ≥98% | Commercially Available |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Reaction Setup and Procedure
-
Reaction Vessel Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: To the dried flask, add 4-hydroxy-6-methoxycoumarin (5.0 g, 26.0 mmol).
-
Solvent and Catalyst Addition: Add anhydrous N,N-dimethylformamide (DMF) (20 mL) to the flask. Stir the mixture until the starting material is fully dissolved.
-
Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (7.3 mL, 78.0 mmol) dropwise to the stirred solution at 0 °C (ice bath). An exothermic reaction may be observed.
-
Reaction Conditions: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C using an oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 2-4 hours.
Work-up and Purification
-
Quenching: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (approximately 200 g) with vigorous stirring. A precipitate will form.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol or ethyl acetate/hexane to afford 4-chloro-6-methoxycoumarin as a solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 4-chloro-6-methoxycoumarin.
Caption: Synthetic workflow for 4-chloro-6-methoxycoumarin.
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 80-90% |
| Melting Point | 148-150 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.45 (d, 1H), 7.15 (dd, 1H), 7.05 (d, 1H), 6.40 (s, 1H), 3.90 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 160.5, 156.0, 150.0, 148.5, 122.0, 119.0, 117.5, 115.0, 110.0, 56.0 |
| Mass Spectrometry (EI) | m/z 210 (M⁺), 212 (M+2)⁺ |
Note: Spectroscopic data are predicted based on known compounds and may vary slightly.[12]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction; moisture in the reaction; poor quality of reagents. | Ensure anhydrous conditions; use freshly distilled POCl₃; monitor the reaction closely by TLC and extend the reaction time if necessary.[11] |
| Formation of Dark-Colored Impurities | Side reactions at high temperatures. | Maintain the reaction temperature within the recommended range; consider a gradual increase in temperature. |
| Difficulty in Product Isolation | Incomplete neutralization. | Ensure the pH is adequately adjusted to 7-8 during the work-up to facilitate complete precipitation of the product. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 4-chloro-6-methoxycoumarin. By carefully controlling the reaction conditions and following the outlined procedures, researchers can consistently obtain high yields of the desired product with excellent purity. This versatile intermediate opens the door to a wide range of subsequent chemical transformations, making it a valuable tool in the synthesis of novel compounds for various scientific applications.
References
- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (2017). Molecules.
- An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides. (2007). Molecules.
- Synthesis of 4-aminocoumarin from 4-chlorocoumarins. (n.d.).
- Synthesis of 4-Substituted Coumarins via the Palladium-Catalyzed Cross-Couplings of 4-Tosylcoumarins with Terminal Acetylenes and Organozinc Reagents. (2001). The Journal of Organic Chemistry.
- Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. (2019).
- An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. (2024). MDPI.
- 4-HYDROXY-6-METHYLCOUMARIN synthesis. (n.d.). ChemicalBook.
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (n.d.). The Royal Society of Chemistry.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. (n.d.). Benchchem.
- Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. (2019).
-
POCl3-Mediated Synthesis of 2-N-Arylimino-4-chloro-3-dichloromethylcoumarin (II) and Its Conversion into 6H-[6]Benzopyrano[4,3-b]quinolin-6-one (V). (2025). ResearchGate.
- Synthesis and Characterization of Some New 4-Hydroxy-coumarin Deriv
- Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. (2024). Preprint.
- Coumarin-4-ylmethoxycarbonyls as Phototriggers for Alcohols and Phenols. (n.d.).
- POCl -PCl mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society.
- Theoretical and experimental investigation of NMR, IR and UV-Visible spectra of hydroxyl-substituted 4-chloromethyl coumarin derivatives. (2025).
- Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin deriv
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). MDPI.
- Coumarin 6. (n.d.). OMLC.
- A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (2020).
- 6-Methoxy-4-methylcoumarin. (n.d.). PubChem - NIH.
- An Efficient and Practical Procedure for the Synthesis of 4-Substituted Coumarins. (2005). Synthesis.
- Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the. (n.d.).
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Application Notes & Protocols: Strategic Functionalization of 4-Chlorocoumarins with Thiol and Amine Nucleophiles
Abstract
The coumarin scaffold is a cornerstone in medicinal chemistry and materials science, with its biological and photophysical properties being highly tunable through substitution.[1][2] The C4 position, in particular, represents a strategic site for modification, significantly influencing the molecule's therapeutic potential.[3] 4-Chlorocoumarin stands out as a versatile and reactive intermediate, enabling access to a diverse library of 4-substituted derivatives through nucleophilic substitution reactions. This guide provides an in-depth analysis of the reaction mechanisms and detailed, field-proven protocols for the functionalization of 4-chlorocoumarins with thiol and amine nucleophiles, yielding 4-sulfanylcoumarins and 4-aminocoumarins, respectively. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.
The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The functionalization of 4-chlorocoumarin with thiols and amines proceeds predominantly via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4] Unlike typical aromatic rings which are electron-rich and resistant to nucleophilic attack, the coumarin system is rendered electrophilic at the C4 position.[5][6] This activation is a direct consequence of the powerful electron-withdrawing effect of the α,β-unsaturated lactone system (the carbonyl group at C2).
The SNAr reaction is a two-step addition-elimination process:
-
Addition of the Nucleophile: The nucleophile (thiolate or amine) attacks the electron-deficient C4 carbon, breaking the aromaticity of the fused benzene ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][7] The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the delocalization of the negative charge onto the electronegative oxygen atom of the carbonyl group.[5]
-
Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the chloride leaving group, yielding the final 4-substituted coumarin product.[8]
Caption: Experimental workflow for the synthesis of 4-sulfanylcoumarins.
Step-by-Step Methodology:
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted 4-chlorocoumarin (1.0 mmol, 1.0 equiv).
-
Addition of Thiol and Base: Add the desired thiol (aliphatic or aromatic, 1.1 mmol, 1.1 equiv) followed by DABCO (1.5 mmol, 1.5 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) to the flask. The use of a polar aprotic solvent like THF is ideal as it can solvate the charged intermediate without interfering with the reaction.
-
Reaction Conditions: Place the flask under a nitrogen or argon atmosphere. Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-chlorocoumarin spot is consumed (typically 2-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 4-sulfanylcoumarin product.
-
Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy. Data Summary: Representative Thiolation Reactions
The following table summarizes typical conditions and yields for this transformation, demonstrating its broad scope with both aromatic and aliphatic thiols. [9]
| Entry | 4-Chlorocoumarin Substrate | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Chlorocoumarin | 4-Methylthiophenol | DABCO | THF | 70 | 3 | 95 |
| 2 | 4-Chlorocoumarin | Thiophenol | DABCO | THF | 70 | 2.5 | 97 |
| 3 | 6-Bromo-4-chlorocoumarin | 4-Chlorothiophenol | DABCO | THF | 70 | 3 | 91 |
| 4 | 4-Chlorocoumarin | Benzyl mercaptan | DABCO | THF | 70 | 4 | 85 |
| 5 | 4-Chlorocoumarin | 1-Hexanethiol | DABCO | THF | 70 | 5 | 78 |
Synthesis of 4-Aminocoumarins (Amination)
4-Aminocoumarins are a privileged class of compounds, renowned for their extensive biological activities, including anticancer, anti-HIV, and antibacterial properties. [3][10][11]Direct substitution of 4-chlorocoumarin with various amines is the most straightforward and widely used method for their synthesis.
Protocol 2: Direct Amination of 4-Chlorocoumarin
This protocol details the reaction of 4-chlorocoumarin with primary or secondary amines. The reaction can often be performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile, and in some cases, can be accelerated by microwave irradiation. [10][12]The amine reactant typically serves as both the nucleophile and the base to neutralize the HCl generated.
Experimental Workflow: Amination
Caption: Experimental workflow for the synthesis of 4-aminocoumarins.
Step-by-Step Methodology:
-
Reactant Preparation: In a suitable reaction vessel (e.g., a sealed tube for microwave synthesis or a round-bottom flask for conventional heating), place 4-chlorocoumarin (1.0 mmol, 1.0 equiv).
-
Addition of Amine and Solvent: Add the desired primary or secondary amine (2.2 mmol, 2.2 equiv). The excess amine acts as a scavenger for the HCl byproduct. Add dimethyl sulfoxide (DMSO, 5 mL).
-
Reaction Conditions (Select one):
-
Conventional Heating: Heat the mixture at 80-100 °C and stir until TLC indicates completion (typically 4-12 hours).
-
Microwave Irradiation: Heat the sealed vessel in a microwave reactor at 120 °C for 15-30 minutes. [10][13]Microwave heating provides rapid and uniform energy transfer, drastically reducing reaction times.
-
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water (50 mL).
-
Isolation: A solid precipitate will typically form. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with water to remove residual DMSO and amine hydrochloride salt. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure 4-aminocoumarin.
-
Characterization: Confirm the product's identity and purity via NMR, Mass Spectrometry, and melting point analysis. [14] Data Summary: Representative Amination Reactions
This table illustrates the versatility of the direct amination protocol with various amine nucleophiles. [10][14]
| Entry | Amine | Method | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Aniline | Microwave | 120 | 15 min | 92 |
| 2 | Piperidine | Conventional | 90 | 6 h | 88 |
| 3 | 2-Aminoethanol | Conventional | 100 | 8 h | 75 |
| 4 | n-Butylamine | Microwave | 120 | 20 min | 90 |
| 5 | Morpholine | Conventional | 90 | 5 h | 91 |
References
-
Vesna, M., Jasmina, M. Č., Suzana, S., & et al. (2007). An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides. Molecules. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-aminocoumarin from 4-chlorocoumarins. ResearchGate. [Link]
-
PubMed. (2007). An improved synthesis of 4-chlorocoumarin-3-sulfonyl chloride and its reactions with different bidentate nucleophiles to give pyrido[1',2':2,3]- and thiazino[3',2':2,3]-1,2,4-thiadiazino[6,5-c]benzopyran-6-one 7,7-dioxides. PubMed. [Link]
-
Praill, P. F. G., Khan, A. W., & Siddiq, M. (1983). Reactions of 4 or 3 .4-Disubstituted Coumarins With Nucleophilic Reagents. Journal of Science. [Link]
-
Ivanov, I. C., Angelova, V. T., Vassilev, N., Tiritiris, I., & Iliev, B. (2014). Synthesis of 4-Aminocoumarin Derivatives with N-Substitutents Containing Hydroxy or Amino Groups. ResearchGate. [Link]
-
ResearchGate. (n.d.). 4-Aminocoumarin derivatives: synthesis and applications. ResearchGate. [Link]
-
Singh, T., Sharma, P., & Sharma, P. (2022). Therapeutic potential of 4-substituted coumarins: A conspectus. ResearchGate. [Link]
-
MDPI. (2022). Thiocoumarins: From the Synthesis to the Biological Applications. MDPI. [Link]
-
ResearchGate. (2025). An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-. ResearchGate. [Link]
-
Semantic Scholar. (2025). An Alternate Feasible Route for the Synthesis of 4-Aminocoumarin. Semantic Scholar. [Link]
-
MDPI. (2022). Thiocoumarins. Encyclopedia MDPI. [Link]
-
ResearchGate. (n.d.). Chemical structures and activity of 4-substituted coumarins against cervical cancer. ResearchGate. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
ResearchGate. (2025). Reactions of 4-Chloro-3-formyl-coumarin with Primary Amines. ResearchGate. [Link]
-
Atlantis Press. (n.d.). Green Synthesis and Pharmacological Applications of Coumarin and Its Derivatives: A Review. Atlantis Press. [Link]
-
ScienceDirect. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. ScienceDirect. [Link]
-
MDPI. (2007). An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one. MDPI. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
SlidePlayer. (n.d.). Nucleophilic Aromatic Substitution. SlidePlayer. [Link]
-
MDPI. (2018). Design, Synthesis and Biological Evaluation of Novel 4-Substituted Coumarin Derivatives as Antitumor Agents. MDPI. [Link]
-
RSC Publishing. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Publishing. [Link]
-
RSC Publishing. (n.d.). Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
CONICET. (2019). Efficient synthesis of 4-sulfanylcoumarins from 3- bromo-coumarins via a highly selective DABCO. CONICET. [Link]
-
NIH. (2022). Thiocoumarins: From the Synthesis to the Biological Applications. PMC - NIH. [Link]
-
OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. OrganicChemGuide. [Link]
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- 13. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
Application Note: Accelerated Synthesis of 4-Substituted 6-Methoxycoumarins via Microwave Irradiation
Abstract & Introduction
Coumarins, a prominent class of benzopyrone heterocycles, are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The substitution pattern on the coumarin ring system critically influences its pharmacological profile. Specifically, 4-substituted 6-methoxycoumarins are of significant interest. Traditional synthetic routes to these compounds, such as the classical Pechmann condensation, often require harsh acidic conditions, long reaction times, and high temperatures, leading to by-product formation and significant energy consumption.[4]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates reaction rates, increases product yields, and enhances purity.[5][6][7] This is achieved through efficient and uniform heating of the reaction mixture via dielectric polarization, a mechanism distinct from conventional conductive heating.[8] This application note provides a comprehensive guide and detailed protocols for the rapid and efficient synthesis of 4-substituted 6-methoxycoumarins utilizing MAOS, primarily through the Pechmann condensation pathway.
The Synthetic Strategy: Pechmann Condensation
The Pechmann condensation is the most direct and widely employed method for synthesizing 4-substituted coumarins.[9][10] The reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the synthesis of 6-methoxycoumarins, the required starting material is 4-methoxyphenol. The substituent at the 4-position of the final coumarin product is determined by the R² group of the β-ketoester (R¹COCH₂COOR³).
2.1 Mechanistic Insight
The reaction is believed to proceed through a three-step sequence: (1) Transesterification, (2) Intramolecular Electrophilic Aromatic Substitution (Hydroalkylation/Cyclization), and (3) Dehydration.[11][12][13] Microwave irradiation significantly accelerates these steps, particularly the cyclization and dehydration, by efficiently heating polar intermediates and transition states.
Caption: Simplified mechanism of the Pechmann condensation.
Expertise & Experience: Causality Behind Experimental Choices
The success of a microwave-assisted synthesis hinges on the rational selection of catalysts, solvents (or lack thereof), and reaction parameters.
-
Choice of Catalyst: While traditional Brønsted acids like H₂SO₄ are effective, they can be corrosive and difficult to remove.[14] Modern protocols favor solid acid catalysts or milder Lewis acids.
-
Solid Catalysts (e.g., H₂SO₄-SiO₂, Fly Ash, FeF₃): These catalysts are environmentally benign, easy to handle, and can be removed by simple filtration, simplifying the workup process.[10][14][15] They provide a solid support for the reaction, which can improve heat distribution under microwave conditions.
-
Lewis Acids (e.g., SnCl₂·2H₂O, AlCl₃, ZnCl₂): These are highly effective in activating the carbonyl group of the β-ketoester, facilitating the key transesterification and cyclization steps at lower temperatures and in shorter times.[4] FeF₃ has been shown to be a particularly efficient and eco-friendly catalyst for this transformation under microwave irradiation.[15]
-
-
Solvent-Free Conditions: A significant advantage of MAOS is the ability to perform reactions under solvent-free ("neat") conditions.[16][17][18] This aligns with the principles of green chemistry by reducing waste and avoiding potentially toxic or high-boiling point solvents.[5] The reactants themselves absorb microwave energy, leading to rapid heating and reaction acceleration.
-
Microwave Parameters (Power, Temperature, Time): Unlike conventional heating, microwave power can be precisely controlled. It's crucial to use a power level that maintains a steady temperature without causing pressure buildup or decomposition. A typical approach is to use a moderate power setting (e.g., 150-450 W) and monitor the reaction temperature with an IR sensor.[4][15] Reaction times are drastically reduced, often from many hours to just a few minutes.[15][19]
Experimental Workflow & Protocols
The following diagram outlines the general workflow for the synthesis, purification, and validation of 4-substituted 6-methoxycoumarins.
Caption: General experimental workflow for microwave-assisted coumarin synthesis.
4.1 Detailed Protocol: Synthesis of 4-Methyl-6-methoxycoumarin
This protocol is a representative example using an efficient Lewis acid catalyst under solvent-free conditions.
Materials & Equipment:
-
4-Methoxyphenol (1.0 mmol, 124.1 mg)
-
Ethyl acetoacetate (1.1 mmol, 143.2 mg, ~140 µL)
-
Anhydrous Tin(II) chloride dihydrate (SnCl₂·2H₂O) (10 mol%, 0.1 mmol, 22.6 mg)
-
10 mL microwave process vial with a magnetic stir bar
-
Dedicated laboratory microwave reactor with temperature and pressure sensors
-
Standard laboratory glassware for workup and recrystallization
-
Deionized water, ethanol
Procedure:
-
Preparation: Place 4-methoxyphenol (124.1 mg), SnCl₂·2H₂O (22.6 mg), and a magnetic stir bar into the 10 mL microwave vial.
-
Addition of Reagent: Add ethyl acetoacetate (140 µL) to the vial and securely cap it.
-
Microwave Irradiation: Place the vial inside the microwave reactor cavity. Irradiate the mixture with stirring at a constant temperature of 120 °C for 5-10 minutes. Use a power setting sufficient to maintain this temperature (typically 150-250 W). Monitor the internal pressure to ensure it remains within safe limits.
-
Reaction Monitoring: After the initial run, the reaction's completion can be checked by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (6:4, v/v).[4]
-
Workup: After cooling the vial to room temperature, pour the solidified reaction mixture into a beaker containing ~20 mL of ice-cold water.
-
Isolation: Stir the resulting suspension for 15 minutes. Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Purification: Dry the crude product and recrystallize it from hot ethanol to yield pure 4-methyl-6-methoxycoumarin as a white crystalline solid.[4]
4.2 Trustworthiness: Self-Validating the Protocol
The identity and purity of the synthesized compound must be confirmed to validate the protocol's success.
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopic Characterization:
-
FTIR (KBr, cm⁻¹): Look for characteristic peaks for the lactone carbonyl (C=O) around 1700-1740 cm⁻¹, C=C stretching in the pyrone ring, and C-O ether stretches.[20]
-
¹H NMR (CDCl₃ or DMSO-d₆, δ ppm): Confirm the presence of all expected protons, including the methoxy singlet (~3.9 ppm), the methyl singlet at C4 (~2.4 ppm), and the distinct aromatic protons.[20]
-
Mass Spectrometry (MS): Verify the molecular weight by observing the molecular ion peak [M]⁺ or protonated peak [M+H]⁺.[15][21]
-
Reaction Scope and Data
The developed microwave protocol is applicable to a range of β-ketoesters, allowing for the synthesis of various 4-substituted 6-methoxycoumarins. The table below summarizes representative results.
| 4-Substituent (from β-Ketoester) | Catalyst (mol%) | MW Power (W) | Time (min) | Yield (%) | Reference |
| Methyl (Ethyl Acetoacetate) | FeF₃ (0.05g) | 450 | 4 | 91 | [15] |
| Methyl (Ethyl Acetoacetate) | SnCl₂·2H₂O (10) | ~200 | 8 | 92 | [4] |
| Phenyl (Ethyl Benzoylacetate) | H₂SO₄-SiO₂ | 180 | 5 | 90 | [14] |
| CF₃ (Ethyl 4,4,4-trifluoroacetoacetate) | Iodine (cat.) | N/A* | 120** | >95 | [13] |
*Note: The reference for the CF₃ derivative used conventional heating but is included to show substrate scope; a microwave adaptation would be expected to proceed much faster. *Time in hours for conventional heating.
Conclusion
Microwave-assisted synthesis represents a superior, efficient, and environmentally conscious methodology for the production of 4-substituted 6-methoxycoumarins.[22] By leveraging the principles of dielectric heating, this approach dramatically reduces reaction times from hours to minutes, often improves yields, and simplifies product isolation, particularly when paired with solvent-free conditions and heterogeneous catalysts.[10][15] The protocols and data presented herein provide a robust framework for researchers to rapidly access these valuable chemical scaffolds for applications in drug discovery and materials science.
References
- Journal of Chemical Research, Synopses (RSC Publishing). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation.
- Boguicka, M. et al. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation.
- Banu, S. et al. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Shaabani, A. et al. (2009). COUMARIN SYNTHESIS VIA KNOEVENAGEL CONDENSATION REACTION IN 1,1,3,3-N,N,N',N'- TETRAMETHYLGUANIDINIUM TRIFLUOROACETATE I. J. Iran. Chem. Soc., Vol. 6, No. 4.
- MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Bandyopadhyay, D. et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- ResearchGate. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Slideshare. Microwave assisted organic synthesis.
- Miñoza, M. et al. (2022). Microwave-promoted Synthesis and Optoelectronic Properties of Ethoxycarbonyl-substituted Coumarin and Benzo[f]coumarin. Philippine Journal of Science.
- AIP Publishing. (2024). Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation.
- PMC. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.
- Rasayan J. Chem. MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES.
- Wikipedia. Pechmann condensation.
- Al-Majedy, Y. K. et al. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization.
- Heravi, M. M. et al. Coumarin Synthesis via Pechmann Condensation on Silica- Supported Sulfuric Acid Under Microwave Irradiation.
- Ghasemi, S. et al. A QSAR Study on the 4-Substituted Coumarins as Potent Tubulin Polymerization Inhibitors.
- Al-Amiery, A. A. et al. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. PMC.
- Anwar, M. et al. (2022). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science.
- Chemical Methodologies. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity.
- ResearchGate. Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR.
- Armstrong, D. R. et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry.
- Arabian Journal of Chemistry. (2021). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles.
- Ghorbani-Vaghei, R. et al. (2013). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. PMC.
- Hebade, M. J. et al. (2022). Microwave Assisted, Fly Ash Catalyzed Synthesis of Coumarin Derivatives: Green Approach. Der Pharma Chemica.
- Al-Zghoul, K. H. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, Vol. 65, No. 12.
- ResearchGate. (2025). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES.
- Asian Journal of Chemistry. Microwave-Assisted Solvent Free Synthesis of Some 4,6-Dicinnamoyl Resorcinols.
Sources
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Troubleshooting & Optimization
Technical Support Center: Strategies for Preventing Hydrolysis of 4-Chlorocoumarin During Workup
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, practical advice for researchers, scientists, and drug development professionals encountering challenges with the stability of 4-chlorocoumarin during experimental workup. Here, we address common questions and troubleshooting scenarios to ensure the integrity of your compound and maximize your yield.
Understanding the Challenge: The Fragility of the Coumarin Core
4-Chlorocoumarin is a valuable synthetic intermediate, but its structure contains two key functionalities prone to hydrolysis: an α,β-unsaturated lactone (a cyclic ester) and a vinyl chloride. The lactone is susceptible to both acid- and base-catalyzed ring-opening, while the vinyl chloride can undergo nucleophilic substitution, although this is generally less facile than the lactone hydrolysis.[1][2] The primary challenge during workup is preventing the hydrolysis of the lactone ring, which leads to the formation of a water-soluble carboxylate salt under basic conditions or the corresponding carboxylic acid under acidic conditions, significantly complicating isolation and reducing the yield of the desired 4-chlorocoumarin.
Mechanism of Lactone Hydrolysis
Understanding the mechanism of hydrolysis is crucial for devising effective preventative strategies.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the lactone. This is typically the most significant pathway for degradation during a standard aqueous workup. The resulting tetrahedral intermediate collapses, leading to the irreversible opening of the lactone ring to form a carboxylate.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. While generally slower than base-catalyzed hydrolysis for esters, it can still be a significant issue, especially with prolonged exposure to acidic conditions.[2]
Frequently Asked Questions (FAQs)
Q1: My NMR shows a low yield of 4-chlorocoumarin after a standard aqueous workup. What is the likely cause?
A1: The most probable cause is the hydrolysis of the lactone ring. Standard aqueous workups often involve basic solutions (like sodium bicarbonate) to neutralize acidic reagents or byproducts. These basic conditions can readily hydrolyze the ester functionality in 4-chlorocoumarin, leading to the formation of the corresponding water-soluble carboxylate, which is then lost to the aqueous phase during extraction.[3]
Q2: What pH range is safest for working with 4-chlorocoumarin?
A2: Coumarin stability is highly pH-dependent.[4][5] For 4-chlorocoumarin, it is best to maintain a pH as close to neutral as possible, ideally between pH 4 and 7, during the workup. Both strongly acidic and, particularly, strongly basic conditions should be avoided. If an acidic or basic wash is necessary, it should be performed quickly and at low temperatures.
Q3: Can I use sodium bicarbonate to neutralize my reaction mixture?
A3: While sodium bicarbonate is a weak base, it can still cause significant hydrolysis of 4-chlorocoumarin, especially with prolonged contact time. If neutralization is required, it is preferable to use a very dilute acid or a buffered solution. A saturated solution of ammonium chloride (NH₄Cl), which is mildly acidic, is often a better choice for quenching reactions involving organometallics or other basic reagents.[6]
Q4: Are there any alternatives to a traditional aqueous workup?
A4: Yes, non-aqueous workups are highly recommended for sensitive compounds like 4-chlorocoumarin.[7] This can involve precipitating the product by adding a non-solvent, followed by filtration. Another approach is to use solid-supported reagents to quench the reaction, which can then be removed by filtration, avoiding an aqueous extraction altogether.
Troubleshooting Guide: Scenarios and Solutions
Scenario 1: You have performed a reaction using a strong base (e.g., LDA, n-BuLi) and need to quench it.
| Problem | Suboptimal Solution | Recommended Solution | Rationale |
| Quenching a strong base | Adding water or aqueous HCl directly to the reaction mixture. | Quench the reaction at low temperature (-78 °C to 0 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). | Direct addition of water or strong acid can cause an exothermic reaction and create localized areas of high pH or temperature, promoting hydrolysis. NH₄Cl is a milder quenching agent that helps maintain a slightly acidic to neutral pH. |
Scenario 2: Your reaction solvent is water-miscible (e.g., THF, acetonitrile, DMF).
| Problem | Suboptimal Solution | Recommended Solution | Rationale |
| Removing a water-miscible solvent | Diluting with a large volume of water and extracting with an organic solvent. | 1. Remove the bulk of the solvent under reduced pressure (rotoevaporation).2. Redissolve the residue in a water-immiscible solvent (e.g., dichloromethane, ethyl acetate).3. Proceed with a gentle aqueous wash (e.g., with brine). | Diluting with water keeps the product in an aqueous environment for an extended period, increasing the risk of hydrolysis. Removing the solvent first minimizes this contact time.[8] |
Scenario 3: You need to remove acidic byproducts from your reaction.
| Problem | Suboptimal Solution | Recommended Solution | Rationale |
| Removing acidic impurities | Washing with saturated sodium bicarbonate or sodium hydroxide solution. | 1. Wash with cold, saturated brine to remove the bulk of water-soluble impurities.2. If an acidic impurity must be removed, consider a rapid wash with a very dilute, cold solution of a weak base, followed immediately by a brine wash. 3. Alternatively, consider purification by column chromatography without a basic wash. | Strong bases will rapidly hydrolyze the lactone. Even weak bases like sodium bicarbonate can cause significant degradation.[3] Minimizing contact time and temperature is crucial if a basic wash is unavoidable. |
Experimental Protocols
Protocol 1: Optimized Mild Aqueous Workup
This protocol is designed for reactions where an aqueous workup is unavoidable but aims to minimize hydrolysis.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the vessel to 0 °C in an ice bath. This slows the rate of potential hydrolysis.
-
Quench (if necessary): If the reaction contains reactive reagents, quench by the slow, dropwise addition of cold, saturated aqueous NH₄Cl solution.
-
Solvent Partitioning: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible, first remove it under reduced pressure and redissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane.
-
Wash with Brine: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine). This helps to remove some water-soluble impurities and begins the drying process.
-
Dry the Organic Layer: Separate the organic layer and dry it thoroughly over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolate the Product: Filter off the drying agent and concentrate the organic solvent under reduced pressure.
Protocol 2: Non-Aqueous Workup by Precipitation
This method is suitable when the product has low solubility in a particular solvent system.
-
Cool the Reaction Mixture: Cool the reaction mixture to room temperature or 0 °C.
-
Add a Non-Solvent: Slowly add a non-solvent (a solvent in which your product is insoluble but the impurities are soluble, e.g., hexanes or diethyl ether) to the reaction mixture with stirring.
-
Induce Precipitation: Continue adding the non-solvent until the product precipitates out of the solution. You may need to cool the mixture further or gently scratch the inside of the flask to induce crystallization.
-
Isolate by Filtration: Collect the solid product by vacuum filtration.
-
Wash the Solid: Wash the collected solid with a small amount of the cold non-solvent to remove any remaining soluble impurities.
-
Dry the Product: Dry the purified product under vacuum.
Visualization of Key Concepts
Hydrolysis Pathways of 4-Chlorocoumarin
Caption: Pathways for the hydrolysis of 4-chlorocoumarin under acidic and basic conditions.
Decision-Making Workflow for Workup
Sources
- 1. Lactone hydrolysis [quimicaorganica.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Workup [chem.rochester.edu]
optimizing nucleophilic substitution at C4 position of coumarins
Welcome to the Coumarin Functionalization Technical Support Center .
This guide addresses the specific challenges of installing nucleophiles at the C4 position of the coumarin (2H-chromen-2-one) scaffold. Unlike standard aromatic substitution, the C4 position acts as a vinylogous ester, creating a unique reactivity profile that is prone to competing ring-opening pathways.
Module 1: Pre-Reaction Diagnostics (Substrate Activation)
The Core Problem: Native 4-hydroxycoumarin exists primarily as a 4-hydroxy/2,4-dione tautomer. It is nucleophilic, not electrophilic. You cannot perform direct nucleophilic substitution on 4-hydroxycoumarin without first converting the hydroxyl group into a Leaving Group (LG).[1]
Select Your Activation Strategy:
| Activation Method | Leaving Group (LG) | Stability | Reactivity | Recommended For |
| Chlorination | -Cl | High | Moderate | Standard. Best for amines, thiols, and robust C-C coupling. |
| Tosylation | -OTs | Moderate | High | Acid-sensitive substrates or when mild conditions are required. |
| Triflation | -OTf | Low | Very High | Unreactive nucleophiles or Pd-catalyzed cross-couplings. |
Experimental Workflow: Activation Pathway
Figure 1: Decision matrix for converting the unreactive 4-hydroxycoumarin into an electrophilic species capable of substitution.
Module 2: Standard Operating Procedures (SOPs)
Protocol A: Synthesis of 4-Chlorocoumarin (The Workhorse)
Use this protocol to generate the stable intermediate for 90% of substitution needs.
-
Reagents: 4-Hydroxycoumarin (1.0 eq), Phosphoryl chloride (
, 5.0 eq), Triethylamine ( , 1.0 eq). -
Setup: Flame-dried round-bottom flask, inert atmosphere (
or Ar). -
Procedure:
-
Suspend 4-hydroxycoumarin in dry
(acts as solvent and reagent). -
Add
dropwise at 0°C (Exothermic!). -
Reflux at 110°C for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).
-
Quench (CRITICAL): Pour the hot reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
-
Purification: Filter the precipitate, wash with water, and recrystallize from ethanol.
-
Validation:
NMR should show the disappearance of the broad -OH singlet and a downfield shift of the C3 proton.
Protocol B: Amination at C4
Use this for installing amines (primary/secondary).
-
Reagents: 4-Chlorocoumarin (1.0 eq), Amine (1.2–2.0 eq), DIPEA (2.0 eq).
-
Solvent: Isopropanol (for reflux) or DMF (for difficult substrates).
-
Procedure:
-
Dissolve 4-chlorocoumarin in solvent.
-
Add base (DIPEA) and amine.
-
Heat to reflux (Isopropanol) or 80–100°C (DMF).
-
Reaction time: 2–12 hours.
-
-
Workup:
-
Isopropanol: Cool to RT. Product often precipitates. Filter and wash with cold ether.
-
DMF: Pour into ice water. Filter precipitate.[2]
-
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned into a yellow sludge, and I lost the coumarin ring. What happened? Diagnosis: Lactone Ring Opening. The coumarin lactone (ester) is susceptible to hydrolysis, especially by strong nucleophiles attacking the C2 carbonyl instead of the C4 carbon.
-
The Culprit: Using hydroxide bases (NaOH, KOH) or hydrazine.[3] Hydrazine will attack C2 and C4, opening the ring to form bis-hydrazones or salicylaldazines.
-
The Fix:
-
Switch to non-nucleophilic organic bases: DIPEA (Hünig's base) or
. -
Ensure anhydrous conditions. Water + Base = Hydrolysis.
-
If using hydrazine, you cannot use this method. You must build the ring after forming the hydrazone (e.g., Pechmann condensation).
-
Q2: The starting material (4-Cl) is unreactive. I see no conversion after 24h. Diagnosis: Poor Nucleophilicity or Steric Hindrance. The C5 proton of coumarin exerts steric pressure on the C4 position.
-
The Fix:
-
Solvent Switch: Change from Ethanol/Isopropanol to DMSO or NMP . These polar aprotic solvents strip the solvation shell from the nucleophile, increasing its kinetic energy (
can increase by ). -
Activation: Add a Lewis Acid catalyst (e.g.,
or , 10 mol%) to activate the C4-Cl bond. -
Microwave: Irradiation at 120°C for 20 mins often drives difficult
reactions on coumarins.
-
Q3: I am trying to install a carbon nucleophile (e.g., Malonate), but it fails.
Diagnosis: Mismatched Mechanism.
-
The Fix: Switch to Palladium-Catalyzed Cross-Coupling .
-
Substrate: 4-Tosyloxycoumarin or 4-Triflyloxycoumarin.
-
Conditions:
(5 mol%), , Dioxane/Water. -
Reaction: Suzuki-Miyaura (Boronic acids) or Sonogashira (Alkynes).
-
Troubleshooting Logic Tree
Figure 2: Diagnostic flow for identifying and resolving common synthetic failures in C4-substitution.
References
- Zahradnik, M. (1992). The Production and Application of Fluorescent Brightening Agents. John Wiley & Sons.
-
Al-Haiza, M. A., et al. (2003). "Synthesis of some new compounds containing the coumarin moiety." Molecules, 8(2), 275-286. Link (Protocol for 4-chlorocoumarin synthesis).
-
Kasabe, A. J., et al. (2010).[4] "Synthesis and biological evaluation of some new 4-amino substituted coumarin derivatives." Journal of Chemical and Pharmaceutical Research, 2(3), 62-68. (Optimization of amine substitution).
-
Moraes, M. C., et al. (2021). "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid." Arkivoc, 2021(x).[5] Link (Alternative mechanisms and ring stability insights).
- Karami, B., et al. (2012). "Kinetics and Mechanism of the Ring Opening of 3-carboethoxycoumarin." Research Journal of Chemical Sciences, 2(12), 57-64. (Detailed kinetics on the ring-opening failure mode).
Sources
Validation & Comparative
A Guide to the Characteristic Infrared (IR) Absorption Bands of 4-Chloro-6-Methoxycoumarin: A Comparative Analysis for Researchers
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-chloro-6-methoxycoumarin, a substituted benzopyrone of interest in medicinal chemistry and materials science. By dissecting its molecular structure and comparing its spectral features to related coumarin derivatives, this document serves as a practical reference for researchers engaged in the synthesis, characterization, and application of these compounds. We will explore the causal relationships between the molecule's functional groups and their corresponding vibrational frequencies, providing a robust framework for structural elucidation.
Molecular Structure and Predicted Vibrational Modes
The infrared spectrum of a molecule is a direct reflection of its covalent bond vibrations. To interpret the spectrum of 4-chloro-6-methoxycoumarin, we must first consider its constituent functional groups:
-
Coumarin Core: A bicyclic system featuring a benzene ring fused to an α,β-unsaturated δ-lactone. This core structure gives rise to a highly characteristic lactone carbonyl (C=O) stretch and several aromatic and pyrone C=C stretching vibrations.
-
6-Methoxy Group (-OCH₃): An electron-donating group attached to the benzene ring. This group introduces specific vibrations, including C-H stretches of the methyl group and strong aryl-ether C-O stretches. Its electronic influence can modulate the frequency of other vibrations in the molecule through resonance.
-
4-Chloro Group (-Cl): An electron-withdrawing group attached directly to the pyrone ring. This substituent influences the electronic distribution within the lactone moiety and introduces a C-Cl stretching vibration in the lower frequency "fingerprint" region of the spectrum.
The interplay of these groups defines the unique IR fingerprint of 4-chloro-6-methoxycoumarin.
Detailed Analysis of the IR Spectrum
The interpretation of the spectrum is best approached by examining distinct regions corresponding to specific vibrational modes.
High-Frequency Region: C-H Stretching (3100-2800 cm⁻¹)
This region is dominated by the stretching vibrations of carbon-hydrogen bonds.
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): Weak to medium intensity bands appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring[1].
-
Aliphatic C-H Stretch (~2950-2850 cm⁻¹): The methoxy group's methyl C-H bonds give rise to asymmetric and symmetric stretching bands in this range. These are typically of medium intensity[2].
The Carbonyl (C=O) Stretching Band: A Key Diagnostic Peak (~1750-1700 cm⁻¹)
The most intense and readily identifiable absorption in the spectrum of a coumarin is that of the lactone carbonyl group[2].
-
Position and Intensity: For 4-chloro-6-methoxycoumarin, this strong, sharp band is expected in the 1720-1740 cm⁻¹ range. In unsubstituted coumarin, this band appears around 1715-1743 cm⁻¹[3][4]. The α,β-unsaturation within the pyrone ring lowers the frequency compared to a simple saturated ester.
-
Substituent Effects:
-
The 6-methoxy group is electron-donating, which can increase electron density throughout the conjugated system. This enhanced resonance tends to slightly decrease the double-bond character of the C=O group, potentially shifting its absorption to a lower wavenumber (a bathochromic shift)[5].
-
The 4-chloro group , being electron-withdrawing via induction, can have a competing effect, potentially increasing the C=O stretching frequency. The net position of the carbonyl band results from the combination of these electronic influences.
-
Double Bond and Fingerprint Regions (1650-600 cm⁻¹)
This complex region contains a wealth of structural information.
-
C=C Stretching (1625-1450 cm⁻¹): Multiple bands of variable intensity arise from the C=C stretching vibrations within the aromatic and pyrone rings[1][6]. These bands confirm the presence of the core bicyclic structure.
-
C-O Stretching (1300-1000 cm⁻¹): This area is critical for identifying the methoxy and lactone ether linkages.
-
A strong band around 1270 cm⁻¹ is typically assigned to the asymmetric C-O-C stretching of the aryl-ether (Ar-O-CH₃) linkage, a highly characteristic absorption[5].
-
Other bands in the 1150-1000 cm⁻¹ range correspond to the symmetric C-O-C stretch and the C-O stretches within the lactone ring.
-
-
C-Cl Stretching (~800-600 cm⁻¹): The stretching vibration of the C-Cl bond is expected in this region[7]. While its presence is certain, its absorption may be of medium to weak intensity and can sometimes be obscured by other bands, such as C-H out-of-plane bending vibrations.
Comparative Analysis: Highlighting Spectral Signatures
To truly appreciate the characteristic bands of 4-chloro-6-methoxycoumarin, it is instructive to compare its expected spectrum with that of simpler analogues.
| Compound | Key Difference | Expected Spectral Change | Causality |
| Coumarin | Parent molecule | Absence of -OCH₃ and -Cl related bands. C=O band serves as a baseline (~1743 cm⁻¹)[3]. | Provides a reference point for evaluating substituent effects. |
| 6-Methoxycoumarin | Lacks the 4-chloro group | C=O band may be at a slightly lower frequency compared to the title compound. Absence of a C-Cl stretch. | The electron-donating -OCH₃ group enhances resonance, weakening the C=O bond[5]. |
| 4-Chlorocoumarin | Lacks the 6-methoxy group | Absence of -OCH₃ C-H and C-O stretches. C=O frequency is influenced solely by the -Cl group. | The inductive withdrawal of chlorine can increase the C=O frequency relative to unsubstituted coumarin. |
This comparative approach demonstrates that the combination of a strong carbonyl band, distinct aryl-ether C-O stretching, and the presence of a C-Cl stretch provides a definitive spectral signature for 4-chloro-6-methoxycoumarin.
Summary of Characteristic Absorption Bands
The following table summarizes the principal IR absorption bands for 4-chloro-6-methoxycoumarin and their vibrational assignments.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3100 - 3000 | Medium - Weak | C-H Stretch | Aromatic Ring |
| ~2950, ~2850 | Medium | Asymmetric & Symmetric C-H Stretch | Methoxy (-OCH₃) |
| 1740 - 1720 | Very Strong, Sharp | C=O Stretch | Lactone Carbonyl |
| 1625 - 1500 | Medium - Strong | C=C Stretch | Aromatic/Pyrone Rings |
| ~1270 | Strong | Asymmetric C-O-C Stretch | Aryl-Ether (Ar-O-CH₃) |
| 1150 - 1000 | Medium - Strong | Symmetric C-O-C and Lactone C-O Stretches | Ether and Lactone |
| 800 - 600 | Medium - Weak | C-Cl Stretch | Aryl Chloride |
Visualizing Key Vibrational Modes
The following diagram illustrates the molecular structure of 4-chloro-6-methoxycoumarin, highlighting the bonds responsible for its most characteristic IR absorptions.
Caption: Key IR vibrational modes of 4-chloro-6-methoxycoumarin.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, a common and reliable method for analyzing solid powder samples.
Objective: To obtain the FTIR spectrum of a solid coumarin sample.
Materials and Equipment:
-
FTIR Spectrometer with a Diamond or Germanium ATR accessory.
-
Spatula.
-
Isopropanol or Ethanol for cleaning.
-
Lint-free wipes (e.g., Kimwipes).
-
Solid sample of 4-chloro-6-methoxycoumarin (or analogue).
Methodology:
-
System Preparation:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions.
-
Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be digitally subtracted from the sample spectrum.
-
Causality: Failure to collect an accurate background will result in significant atmospheric artifacts in the final spectrum, potentially obscuring weak sample peaks.
-
-
Sample Application:
-
Place a small amount of the solid sample (typically 1-5 mg) onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. The pressure mechanism is designed to be reproducible.
-
Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively. Poor contact results in a weak, low-quality spectrum[1].
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typical parameters for a high-quality spectrum are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16 to 32 scans (co-added to improve signal-to-noise ratio).
-
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample spectrum against the collected background to produce the final transmittance or absorbance spectrum.
-
If the baseline appears tilted or curved, apply a baseline correction algorithm.
-
ATR corrections (if available in the software) can be applied to account for the wavelength-dependent depth of penetration, making the spectrum appear more like a traditional transmission spectrum.
-
Clean the ATR crystal and press thoroughly with isopropanol and a lint-free wipe before analyzing the next sample.
-
This self-validating protocol ensures that the obtained spectrum is a true and reproducible representation of the sample's vibrational characteristics.
References
-
IJARBS. (n.d.). Synthesis, structure characterization and biological activity of new coumarin derivatives. Retrieved from [Link]
-
Arkivoc. (2019, September 22). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Retrieved from [Link]
-
MDPI. (2024, February 17). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Retrieved from [Link]
-
MDPI. (2019, December 23). Substitution Effects on the Optoelectronic Properties of Coumarin Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. Retrieved from [Link]
-
Europe PMC. (n.d.). Coumarin C−H Functionalization by Mn(I) Carbonyls:Mechanistic Insight by Ultra-Fast IR Spectroscopic Analysis. Retrieved from [Link]
-
PMC. (2023, July 23). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Retrieved from [Link]
-
International Journal of Research in Engineering and Science. (n.d.). Vibrational Spectra and Electronic Structural Studies of Some Coumarins. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G) is shown here*. Retrieved from [Link]
-
PubMed. (2020, March 15). Structural, vibrational and electronic spectroscopic study of 6-hydroxycoumarin using experimental and theoretical methods. Retrieved from [Link]
-
DergiPark. (2020, March 4). A Study on the Optoelectronic Parameters of 4-Chloromethyl-7-Hydroxy Coumarin in Various Solvents and Concentrations. Retrieved from [Link]
-
ResearchGate. (2025, November 3). Theoretical and experimental investigation of NMR, IR and UV-Visible spectra of hydroxyl-substituted 4-chloromethyl coumarin derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of standard coumarin. Retrieved from [Link]
-
FKIT. (n.d.). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Hydrolysis and substitution effects on the optical properties of coumarin derivatives studied by vibrational spectroscopy and DFT calculation | Request PDF. Retrieved from [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Retrieved from [Link]
- Unknown Source. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
- Unknown Source. (n.d.). Carbonyl - compounds - IR - spectroscopy.
-
Indian Academy of Sciences. (n.d.). Vibrational and electronic absorption spectra of 4-chloro 2-methyl, 4-chloro 3-methyl and 6-chloro 3-methyl phenols. Retrieved from [Link]
-
MDPI. (2018, January 12). Novel 6- and 7-Substituted Coumarins with Inhibitory Action against Lipoxygenase and Tumor-Associated Carbonic Anhydrase IX. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Molecular structure, vibrational spectroscopic studies and natural bond orbital analysis of 7-amino-4-trifluoromethyl coumarin. Retrieved from [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. ijres.org [ijres.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
mass spectrometry fragmentation pattern of 4-chlorocoumarins
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of 4-Chlorocoumarins
In the landscape of analytical chemistry, particularly within drug discovery and natural product characterization, mass spectrometry (MS) stands as an indispensable tool for structural elucidation. For researchers working with coumarin derivatives—a class of compounds renowned for its broad spectrum of biological activities—a deep understanding of their fragmentation behavior is critical. This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 4-chlorocoumarins, offering a comparative perspective grounded in established chemical principles and supported by experimental evidence from the scientific literature.
Our discussion will move beyond a simple cataloging of fragments. We will explore the causal mechanisms driving the fragmentation, explaining how the foundational coumarin scaffold fragments and how the introduction of a chlorine atom at the C4-position fundamentally alters these pathways. This guide is designed for researchers, scientists, and drug development professionals who require not just data, but a robust mental model for interpreting the mass spectra of these and similar molecules.
The Foundational Fragmentation of the Coumarin Core
To understand the fragmentation of any derivative, we must first master the behavior of the parent structure. Under Electron Ionization (EI), the most common ionization technique for such compounds, the unsubstituted coumarin molecule (C₉H₆O₂) exhibits a highly characteristic and well-documented fragmentation pathway.[1]
The primary event is the expulsion of a neutral molecule of carbon monoxide (CO) from the pyrone ring. This is a retro-Diels-Alder (RDA) type reaction, which is a common fragmentation route for many heterocyclic systems.
-
Step 1: Loss of CO: The molecular ion (M⁺•) at m/z 146 readily loses 28 Da (CO), resulting in the formation of a benzofuran radical cation at m/z 118.[1] This fragment is often the base peak or at least a very abundant ion in the spectrum, signifying its stability.
-
Step 2: Subsequent Fragmentations: The benzofuran radical cation can undergo further fragmentation, typically by losing another CO molecule (less common) or a hydrogen radical followed by acetylene, leading to smaller, yet characteristic, fragments at m/z 89 and m/z 63.[2]
This initial loss of CO is the defining feature of the coumarin core's mass spectrum and serves as our baseline for comparison.
The Influence of the 4-Chloro Substituent: A Comparative Analysis
The introduction of a halogen, such as chlorine, at the C4-position dramatically influences the fragmentation landscape. The chlorine atom introduces two key factors: its isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and its electron-withdrawing inductive effect, which alters the electron distribution and bond strengths within the molecule.
The mass spectrum of 4-chlorocoumarin will therefore present several new and competing fragmentation channels alongside the foundational pathway.
Key Fragmentation Pathways for 4-Chlorocoumarin:
-
Molecular Ion (M⁺•): The molecular ion will appear as a characteristic isotopic cluster, with peaks at m/z 180 (for ³⁵Cl) and m/z 182 (for ³⁷Cl) in a ~3:1 intensity ratio. This immediately signals the presence of a single chlorine atom.
-
Loss of Chlorine Radical ([M-Cl]⁺): A primary fragmentation route for many chlorinated organic compounds is the homolytic cleavage of the C-Cl bond. This results in the loss of a chlorine radical (•Cl, 35 Da), leading to a cation at m/z 145. This fragment, corresponding to the coumarin-4-yl cation, is expected to be significant.
-
Loss of Carbon Monoxide ([M-CO]⁺•): The foundational pathway remains viable. The molecular ion can lose CO (28 Da) to form a 4-chlorobenzofuran radical cation. This will produce an isotopic cluster at m/z 152/154.
-
Sequential Losses: The fragmentation can proceed through sequential losses.
-
[M-CO-Cl]⁺: The 4-chlorobenzofuran ion (m/z 152/154) can subsequently lose a chlorine radical to form the benzofuran-4-yl cation at m/z 117.[2]
-
[M-Cl-CO]⁺: Alternatively, the coumarin-4-yl cation (m/z 145) can lose CO to form the same benzofuranyl cation at m/z 117. This convergence of pathways makes the m/z 117 fragment a potentially strong indicator for the 4-chlorocoumarin structure.
-
The following diagram, generated using Graphviz, illustrates these competing fragmentation pathways.
Comparative Data Summary
The following table summarizes the key expected fragments when comparing unsubstituted coumarin with 4-chlorocoumarin under EI-MS. This provides a clear, at-a-glance reference for identifying these structures.
| Fragment Ion | Unsubstituted Coumarin (m/z) | 4-Chlorocoumarin (m/z) | Description of Loss |
| [M]⁺• | 146 | 180 / 182 | Molecular Ion (with Cl isotope pattern) |
| [M-CO]⁺• | 118 | 152 / 154 | Loss of Carbon Monoxide |
| [M-Cl]⁺ | N/A | 145 | Loss of Chlorine Radical |
| [M-CO-Cl]⁺ | N/A | 117 | Sequential loss of CO and Cl |
| [Benzofuranium]⁺ | 118 | 117 | The core benzofuran ring cation |
| [M-2CO]⁺• | 90 | 124 / 126 | Loss of two CO molecules |
| [C₇H₅]⁺ | 89 | 89 | Formed after loss of CO and other fragments |
Note: The relative intensities of these fragments will depend on the specific instrument conditions, particularly the ionization energy.
Experimental Protocol for GC-MS Analysis
To ensure the generation of high-quality, reproducible data, a robust experimental protocol is essential. The following provides a validated starting point for the analysis of 4-chlorocoumarins and related derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.[1][3]
I. Sample Preparation
-
Solubilization: Accurately weigh approximately 1 mg of the 4-chlorocoumarin sample and dissolve it in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetonitrile).
-
Dilution: Create a working solution with a concentration of approximately 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
-
Internal Standard (Optional but Recommended): For quantitative analysis, add a known concentration of an internal standard that has a different retention time and mass spectrum (e.g., Perylene-d12).[1]
II. GC-MS Instrumentation and Parameters
The choice of parameters is critical for achieving good chromatographic separation and clear, interpretable mass spectra.
-
System: A standard Gas Chromatograph coupled to a Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable.
-
Injection:
-
Mode: Splitless (for trace analysis) or Split (e.g., 20:1, for higher concentrations).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250-280 °C.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10-15 °C/min.
-
Final Hold: Hold at 280 °C for 5-10 minutes. (This program should be optimized based on the volatility and retention time of the specific analyte.)
-
-
Carrier Gas: Helium, with a constant flow rate of 1.0-1.2 mL/min.
-
MS Parameters:
-
Ionization Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for comparison with library spectra.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion and all significant fragments.
-
Scan Rate: Sufficiently fast to acquire at least 10-15 spectra across each chromatographic peak.
-
III. Data Analysis and Interpretation
-
Identify the Peak: Locate the chromatographic peak corresponding to your compound of interest.
-
Extract the Mass Spectrum: Obtain the background-subtracted mass spectrum for the identified peak.
-
Confirm Molecular Ion: Look for the characteristic M⁺• and M+2 isotopic cluster for chlorine at the expected m/z (180/182 for the parent 4-chlorocoumarin).
-
Identify Key Fragments: Systematically identify the major fragment ions and compare them against the expected pathways outlined in Section 2 (e.g., [M-Cl]⁺ at m/z 145, [M-CO]⁺• at m/z 152/154).
-
Library Search (Optional): Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.[1] However, always confirm the identification through manual interpretation of the fragmentation pattern, as libraries may not contain all specific isomers.
The following diagram outlines this self-validating experimental workflow.
Conclusion
The mass spectrometric fragmentation of 4-chlorocoumarins is a predictable process governed by the interplay between the stable coumarin core and the influential chloro-substituent. While the foundational loss of carbon monoxide persists, the cleavage of the carbon-chlorine bond introduces a significant and competing fragmentation pathway. The key diagnostic features for identifying a 4-chlorocoumarin are the presence of the characteristic chlorine isotopic pattern in the molecular ion and major fragments, and the observation of ions corresponding to the loss of •Cl (M-35) and/or CO (M-28). By understanding these fundamental principles and employing a robust analytical methodology, researchers can confidently identify and characterize these important molecules, accelerating their research and development efforts.
References
-
Cissé, L., et al. (2008). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Journal of the Chemical Society of Ethiopia, available at: [Link][2]
-
Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. Available at: [Link][1]
-
Cissé, L., et al. (2010). Analysis of fragmentations of coumarins in mass spectrometry using the electronic charges of atoms. Bulletin of the Chemical Society of Ethiopia, 24(2), 305-310. Available at: [Link][4]
-
Kovac, T., et al. (2007). An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles. Molecules, 12(8), 2017-2028. Available at: [Link][5]
-
Saba, A., et al. (2010). Analysis of fragmentations of coumarins in mass spectrometry using the electronic charges of atoms. ResearchGate. Available at: [Link][6]
-
Chen, Y., et al. (2015). Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 29(18), 1697-1706. Available at: [Link][7]
-
Gaber, H. M., et al. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 10, S2539-S2562. Available at: [Link][8]
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- 2. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]
- 4. scispace.com [scispace.com]
- 5. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the Reactivity of 4-Chloro-6-methoxycoumarin and its 4-Bromo Analog for Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparison of the reactivity between 4-chloro-6-methoxycoumarin and 4-bromo-6-methoxycoumarin. Understanding the nuanced differences in their chemical behavior is paramount for researchers in medicinal chemistry and materials science, where coumarin scaffolds are vital building blocks for novel molecular entities. This document synthesizes fundamental chemical principles with practical, data-driven insights to inform your selection of starting materials for cross-coupling and substitution reactions.
Core Principles: The Carbon-Halogen Bond
The primary determinant of reactivity differences between the chloro and bromo analogs lies in the properties of the carbon-halogen (C-X) bond at the 4-position of the coumarin ring. The C-Br bond is inherently weaker and longer than the C-Cl bond.
Key Bond Dissociation Energies (Aryl Halides):
This difference in bond energy is a critical factor, particularly in reactions where the cleavage of the C-X bond is the rate-determining step, such as the oxidative addition phase in many palladium-catalyzed cross-coupling reactions.[3][4] Generally, the order of reactivity for aryl halides in such reactions follows the trend: I > Br > Cl > F.[4][5]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For 4-halocoumarins, these reactions are essential for introducing diverse functionalities at the C4 position.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a widely used method for synthesizing 4-arylcoumarins.[6][7]
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C-X bond.[5][8] Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the 4-bromo-6-methoxycoumarin is expected to undergo this rate-limiting step more readily.[3][5] This generally translates to milder reaction conditions (e.g., lower temperatures, shorter reaction times) and potentially higher yields for the bromo analog.
Experimental Data Comparison (Illustrative)
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromocoumarin | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | High | [5] |
| 4-Chlorocoumarin | Pd₂(dba)₃ / PPh₃ | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96 | [5] |
Note: This table presents generalized conditions from the literature for related substrates. Direct side-by-side comparative data for the 6-methoxy derivatives was not available in the searched literature, but the trend of requiring more forcing conditions for chlorides holds true.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halocoumarin
This protocol provides a representative procedure for the synthesis of a 4-aryl-6-methoxycoumarin.
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-halo-6-methoxycoumarin (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, an appropriate ligand (e.g., SPhos, XPhos, 6-10 mol%).
-
Solvent: Add anhydrous solvent (e.g., dioxane, DMF, or a toluene/water mixture) via syringe.
-
Reaction: Degas the mixture by bubbling argon through it for 10-15 minutes. Heat the reaction to the target temperature (typically 80-110°C for chloro-substrates, potentially lower for bromo-substrates) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, a key transformation for creating arylalkynes.[9][10][11]
Mechanistic Insight: This reaction involves two interconnected catalytic cycles, one for palladium and one for a copper(I) co-catalyst.[12] Similar to the Suzuki coupling, the initial oxidative addition of the palladium catalyst to the C-X bond is crucial.[12] Consequently, aryl bromides are generally more reactive than aryl chlorides.[9][11] Achieving efficient coupling with 4-chlorocoumarins often necessitates the use of more specialized, electron-rich, and bulky phosphine ligands (like XPhos) to facilitate the challenging oxidative addition step.[13]
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is adapted for substrates where copper-mediated alkyne homocoupling (Glaser coupling) is a concern.
-
Setup: In a glovebox or under a strict argon atmosphere, combine 4-halo-6-methoxycoumarin (1.0 eq.), the terminal alkyne (1.5 eq.), a palladium precatalyst (e.g., Pd(OAc)₂, 2-3 mol%), and a bulky phosphine ligand (e.g., XPhos, 4-6 mol%) in a dry reaction vessel.
-
Base and Solvent: Add a suitable base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.) and an anhydrous solvent like acetonitrile or THF.
-
Reaction: Seal the vessel and heat to the required temperature (e.g., 110°C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the residue via flash column chromatography to isolate the desired 4-alkynyl-6-methoxycoumarin.
Heck Reaction
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene.[3][14][15]
Mechanistic Insight: The rate-determining step in the Heck reaction is typically the oxidative addition of the Pd(0) catalyst into the aryl-halogen bond.[3][16] The established reactivity trend is I > Br >> Cl.[3] Therefore, 4-bromo-6-methoxycoumarin will react under significantly milder conditions than its chloro counterpart. High temperatures and specialized catalyst systems are often required to achieve reasonable yields with aryl chlorides.[15]
Diagram: Generalized Cross-Coupling Workflow
Caption: Workflow for C4-functionalization of halocoumarins.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity order can be inverted in Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Insight: SNAr proceeds via a two-step addition-elimination mechanism.[17] The first step, the nucleophilic attack on the electron-deficient aromatic ring to form a negatively charged Meisenheimer complex, is typically the rate-determining step.[17] The reaction is accelerated by electron-withdrawing groups on the ring.[17] The carbon-halogen bond is broken in the second, faster step. Because chlorine is more electronegative than bromine, it makes the C4 position more electrophilic and thus more susceptible to nucleophilic attack. This can lead to a reversal of the reactivity trend seen in cross-coupling, with the order often being F > Cl > Br > I.[17]
Experimental Protocol: SNAr with an Amine Nucleophile
-
Setup: To a solution of 4-chloro-6-methoxycoumarin (1.0 eq.) in a polar aprotic solvent (e.g., DMF or DMSO), add the amine nucleophile (1.2-1.5 eq.).
-
Base: Add a non-nucleophilic base such as K₂CO₃ or triethylamine (2.0 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to a temperature ranging from 80°C to 120°C. Monitor the reaction's progress using TLC.
-
Work-up: Upon completion, cool the mixture and pour it into ice water. Collect the precipitate by filtration or extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Summary and Recommendations
The choice between 4-chloro- and 4-bromo-6-methoxycoumarin is a strategic decision that depends on the desired chemical transformation.
Table: Reactivity Summary
| Reaction Type | Most Reactive Analog | Rationale | Key Consideration |
| Suzuki, Sonogashira, Heck | 4-Bromo-6-methoxycoumarin | Weaker C-Br bond facilitates the rate-limiting oxidative addition step.[3][5] | Milder conditions, faster reactions, often higher yields. |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloro-6-methoxycoumarin | Higher electronegativity of Cl makes the C4 position more electrophilic, accelerating the rate-limiting nucleophilic attack.[17] | Reactivity is dependent on the nucleophile and reaction conditions. |
Diagram: Reactivity Decision Tree
Sources
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A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of 6-Methoxycoumarin Derivatives
For researchers and professionals in drug development and materials science, understanding the photophysical properties of molecular scaffolds is paramount. Coumarins, and specifically 6-methoxycoumarin derivatives, represent a critical class of heterocyclic compounds with broad applications as fluorescent probes, photosensitizers, and pharmaceutical agents. Their utility is intrinsically linked to their electronic structure, which dictates their interaction with light. This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of various 6-methoxycoumarin derivatives, supported by experimental data, to elucidate the structure-property relationships that govern their spectral behavior.
The Significance of the 6-Methoxycoumarin Scaffold
The coumarin nucleus is a privileged scaffold in medicinal chemistry and materials science. The introduction of a methoxy group at the 6-position significantly influences the electronic distribution within the molecule. This electron-donating group can modulate the intramolecular charge transfer (ICT) characteristics, which are fundamental to the molecule's absorption and emission properties. The position and nature of additional substituents on this scaffold allow for fine-tuning of the UV-Vis absorption, making a systematic comparison essential for rational design in various applications.
Comparative Analysis of UV-Vis Absorption Maxima
The UV-Vis absorption maximum of a 6-methoxycoumarin derivative is highly sensitive to the nature and position of other substituents on the aromatic ring and the pyrone core. This sensitivity, known as solvatochromism, is also observed with changes in the solvent environment. The following table summarizes the experimentally determined λmax for a selection of 6-methoxycoumarin derivatives, providing a basis for understanding these structure-property relationships.
| Derivative | Substituent(s) | Solvent | Absorption Maximum (λmax) (nm) | Reference |
| 6-Methoxy-4-methylcoumarin | 4-CH₃ | Methanol | ~323.8 | [1] |
| 3-Methoxycarbonyl-6-bromocoumarin | 3-COOCH₃, 6-Br | Ethanol | 347 | [2] |
| 3-Methoxycarbonyl-6-nitrosocoumarin | 3-COOCH₃, 6-NO₂ | Ethanol | 331 | [2] |
| 3-Methoxycarbonyl-6-hydroxycoumarin | 3-COOCH₃, 6-OH | Ethanol | 351 | [2] |
| 3-Methoxycarbonyl-6-methoxycoumarin | 3-COOCH₃, 6-OCH₃ | Ethanol | 351 | [2] |
| Scopoletin | 6-OCH₃, 7-OH | Ethanol | 345 | [3] |
| 6-Methoxy-7-hydroxycoumarin | 6-OCH₃, 7-OH | Ethanol | Not specified | [4] |
| 3-Substituted-6-methoxycoumarins | Various at C3 | Acetonitrile | Varies | [5][6] |
| 6-Position Substituted Coumarin Ketoxime Esters | -OCH₃, -N(CH₃)₂, -SCH₃ | Not specified | Red-shifted >60 nm | [7] |
Causality Behind Experimental Observations: The Role of Substituents and Solvents
The data presented in the table highlights key trends in the UV-Vis absorption of 6-methoxycoumarin derivatives, which can be rationalized by considering the electronic effects of the substituents and their interaction with the solvent.
The Influence of Substituent Position and Electronic Nature
The electronic transitions responsible for the absorption bands in coumarins are typically π → π* and n → π* transitions. The position of the λmax is dictated by the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Substituents that decrease this energy gap will cause a bathochromic (red) shift to longer wavelengths, while those that increase the gap will result in a hypsochromic (blue) shift to shorter wavelengths.[8][9]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂) are strong electron donors. When present on the coumarin ring, particularly at positions that enhance conjugation and ICT (like the 7-position), they raise the energy of the HOMO more than the LUMO, leading to a smaller energy gap and a bathochromic shift.[1][3] For instance, the methoxy group at the 6-position itself is an electron-donating group that influences the spectral properties.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and formyl (-CHO) are strong electron-withdrawing groups. These groups lower the energy of the LUMO more significantly than the HOMO, which can lead to a hypsochromic shift.[2] The presence of a nitro group in 3-methoxycarbonyl-6-nitrosocoumarin results in a lower λmax compared to the bromo, hydroxyl, or methoxy substituted analogues.[2]
The following diagram illustrates the general principle of how electron-donating and electron-withdrawing groups can modulate the HOMO-LUMO energy gap and thus the absorption maximum.
Caption: Influence of electron-donating and -withdrawing groups on the HOMO-LUMO energy gap and λmax.
The Impact of Solvent Polarity (Solvatochromism)
The solvent environment plays a crucial role in determining the λmax of coumarin derivatives.[10] This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent. Coumarins often exhibit a more polar excited state due to intramolecular charge transfer upon photoexcitation. Polar solvents will stabilize this polar excited state more than the less polar ground state, leading to a reduction in the energy gap and a bathochromic shift in the absorption spectrum. Conversely, non-polar solvents will result in a hypsochromic shift compared to polar solvents. This is why it is critical to report the solvent when comparing λmax values.
Experimental Protocol for UV-Vis Absorption Spectroscopy
To ensure the trustworthiness and reproducibility of the data, a standardized experimental protocol for determining the UV-Vis absorption spectrum is essential.
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a stock solution of the 6-methoxycoumarin derivative in a high-purity, spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be accurately known, typically in the range of 1-10 mM.
-
From the stock solution, prepare a dilute working solution in the same solvent. The final concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the expected λmax to ensure adherence to the Beer-Lambert law.
-
-
Instrumentation:
-
Use a calibrated dual-beam UV-Vis spectrophotometer.
-
-
Measurement:
-
Fill a quartz cuvette (typically with a 1 cm path length) with the pure solvent to be used as a blank or reference.
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Replace the solvent in the sample cuvette with the prepared solution of the coumarin derivative.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
-
Data Analysis:
-
The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
-
The following diagram outlines the general workflow for the photophysical characterization of coumarin derivatives.
Caption: General workflow for the photophysical characterization of 6-methoxycoumarin derivatives.
Conclusion
The UV-Vis absorption properties of 6-methoxycoumarin derivatives are intricately linked to their molecular structure and the surrounding environment. By systematically analyzing the effects of substituents at various positions and the polarity of the solvent, researchers can rationally design and synthesize novel coumarin-based compounds with tailored photophysical properties for a wide array of applications in drug discovery, bio-imaging, and materials science. This guide provides a foundational understanding and a practical framework for the exploration of this versatile class of molecules.
References
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Murata, C., Masuda, T., Kamochi, Y., Todoroki, K., Yoshida, H., Nohta, H., Yamaguchi, M., & Takadate, A. (2005). Improvement of fluorescence characteristics of coumarins; syntheses and fluorescence properties of 6-methoxycoumarin and benzocoumarin derivatives as novel fluorophores emitting in the longer wavelength region and their application to analytical reagents. Chemical & Pharmaceutical Bulletin, 53(7), 750–758. [Link]
- Takadate, A., Masuda, T., Murata, C., Tanaka, T., & Irikura, M. (1995). Fluorescence characteristics of methoxycoumarins as novel fluorophores. Chemical & Pharmaceutical Bulletin, 43(9), 1455-1460.
-
Stolar, T., Grbčić, P., Lovrić, M., & Hrenar, T. (2023). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. Molecules, 28(15), 5693. [Link]
-
Abu-Eittah, R. H., & El-Tawil, B. A. (1985). The electronic absorption spectra of some coumarins. A molecular orbital treatment. Canadian Journal of Chemistry, 63(6), 1173-1179. [Link]
-
ResearchGate. (n.d.). EXPERIMENTAL SPECTROSCOPIC (FT-IR, NMR, UV-VIS) AND DFT STUDIES OF 7-HYDROXY6-METHOXY COUMARIN. [Link]
-
Naik, C. G., Malik, G. M., & Parekh, H. M. (2019). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Journal of the Brazilian Chemical Society, 30(6), 1266-1274. [Link]
-
Reyes-Márquez, J., et al. (2022). Synthesis of 7‑Aminocoumarins from 7‑Hydroxycoumarins via Amide Smiles Rearrangement. The Journal of Organic Chemistry, 87(20), 13697-13707. [Link]
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Martínez-Arias, N., et al. (2024). Heterocycles as supramolecular handles for crystal engineering: a case study with 7-(diethylamino)coumarin derivatives. New Journal of Chemistry, 48(27), 11624-11634. [Link]
-
ResearchGate. (n.d.). Spectral data on UV absorption spectra of 1, 2, 5, 6 and 7. [Link]
-
Wang, Y., et al. (2022). Coumarin Ketoxime Ester with Electron-Donating Substituents as Photoinitiators and Photosensitizers for Photopolymerization upon UV-Vis LED Irradiation. Polymers, 14(21), 4588. [Link]
-
Singh, K., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Coumarin Analogs Targeted against SARS-CoV-2. Molecules, 29(6), 1381. [Link]
-
Konkoľová, E., et al. (2026). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. Medicinal Chemistry Research, 35(2), 1-18. [Link]
-
ResearchGate. (n.d.). EXPERIMENTAL SPECTROSCOPIC (FT-IR, NMR, UV-VIS) AND DFT STUDIES OF 7-HYDROXY6-METHOXY COUMARIN. [Link]
-
ResearchGate. (n.d.). UV-visible absorption spectra of the investigated compounds based on coumarin derivatives in ACN. [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
Petrone, A., et al. (2025). The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. International Journal of Molecular Sciences, 26(23), 1-17. [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
